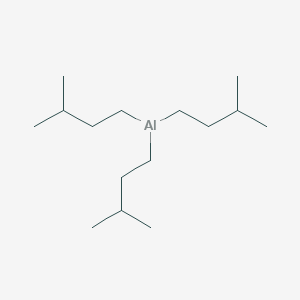

Tris(3-methylbutyl)alumane

Description

Contextualization within Organometallic Chemistry Research

Organoaluminum compounds are a cornerstone of organometallic chemistry, a field dedicated to the study of compounds with metal-carbon bonds. acs.org Their significance stems from the unique reactivity imparted by the polar aluminum-carbon bond and the Lewis acidic nature of the aluminum center. acs.org This combination allows organoaluminum reagents to participate in a wide array of reactions, from simple alkylations to complex, transition-metal-catalyzed processes. The study of these compounds provides fundamental insights into bonding, structure, and reaction mechanisms that have broad implications across chemical science.

Historical Development and Significance of Organoaluminum Compounds

The journey of organoaluminum chemistry began in 1859 with the synthesis of the first organoaluminum compound, ethylaluminum sesquiiodide, by Hallwachs and Schafarik. However, it was the groundbreaking work of Karl Ziegler in the mid-20th century that truly unlocked the potential of these compounds. wikipedia.org Ziegler's discovery of the direct synthesis of trialkylalumanes and their subsequent application in the polymerization of olefins, particularly ethylene, revolutionized the polymer industry and earned him the Nobel Prize in Chemistry in 1963. wikipedia.org This pivotal moment established organoaluminum compounds as indispensable tools in both academic and industrial research, paving the way for the development of sophisticated catalysts and new synthetic methodologies.

Overview of Trialkylalumane Reactivity Paradigms in Academic Research

Trialkylalumanes, with the general formula R₃Al, are the most fundamental class of organoaluminum compounds and exhibit a rich and varied reactivity. Their behavior is largely dictated by two key features: the high Lewis acidity of the aluminum center and the nucleophilic character of the carbon atom bound to aluminum. acs.org

A defining characteristic of many trialkylalumanes is their tendency to form dimeric structures, with alkyl groups bridging the two aluminum centers. wikipedia.org However, the introduction of sterically demanding alkyl groups can prevent this dimerization, leading to monomeric species. numberanalytics.com This structural variation has profound implications for their reactivity.

In academic research, trialkylalumanes are extensively explored as:

Co-catalysts in Olefin Polymerization: In conjunction with transition metal complexes, they activate the catalyst and scavenge impurities, a cornerstone of Ziegler-Natta and related polymerization technologies.

Lewis Acid Catalysts: Their ability to coordinate to heteroatoms activates substrates towards nucleophilic attack, finding use in a range of organic transformations.

Alkylating Agents: They serve as a source of carbanion equivalents for the formation of new carbon-carbon bonds.

Precursors to Other Organometallic Compounds: Through transmetalation reactions, they are used to synthesize a variety of other organometallic reagents.

The reactivity of trialkylalumanes can be finely tuned by modifying the steric and electronic properties of the alkyl substituents. The use of bulky alkyl groups, for instance, can enhance selectivity in certain reactions by sterically directing the approach of substrates. researchgate.net

Academic Rationale for Investigating Tris(3-methylbutyl)alumane

The primary academic interest in a compound like this compound would likely stem from the influence of its bulky alkyl groups on the fundamental properties and reactivity of the aluminum center. In contrast to less sterically encumbered trialkylalumanes like trimethylaluminum (B3029685), which exists as a dimer, this compound is expected to be monomeric. This monomeric nature would lead to a different reactivity profile, potentially offering advantages in specific applications.

A key area of investigation for such a compound would be its application in polymerization catalysis. The steric hindrance provided by the 3-methylbutyl groups could influence the stereochemistry and microstructure of polymers produced in Ziegler-Natta type polymerizations. google.com Research in this area often seeks to correlate the structure of the organoaluminum co-catalyst with the properties of the resulting polymer.

Furthermore, the unique steric environment around the aluminum center in this compound could lead to novel reactivity in organic synthesis. For example, it could exhibit enhanced selectivity as a Lewis acid catalyst in reactions where precise control of the steric environment is crucial. The investigation of such sterically demanding organoaluminum reagents contributes to a more comprehensive understanding of structure-reactivity relationships in organometallic chemistry.

Below is a table comparing the structural features of a simple trialkylalumane with a sterically hindered one, illustrating the likely characteristics of this compound.

| Feature | Trimethylaluminum (TMA) | This compound (Inferred) |

| Formula | (CH₃)₃Al | ((CH₃)₂CHCH₂CH₂)₃Al |

| Structure | Dimeric | Monomeric |

| Coordination at Al | 4 (bridging methyls) | 3 |

| Steric Hindrance | Low | High |

| Lewis Acidity | High | Modulated by steric bulk |

Properties

CAS No. |

4548-76-9 |

|---|---|

Molecular Formula |

C15H33Al |

Molecular Weight |

240.40 g/mol |

IUPAC Name |

tris(3-methylbutyl)alumane |

InChI |

InChI=1S/3C5H11.Al/c3*1-4-5(2)3;/h3*5H,1,4H2,2-3H3; |

InChI Key |

DPTWZQCTMLQIJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC[Al](CCC(C)C)CCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tris 3 Methylbutyl Alumane and Analogues

Fundamental Synthetic Routes to Trialkylaluminum Compounds

The preparation of trialkylaluminum compounds is dominated by a few key industrial and laboratory-scale methodologies. These routes offer varying degrees of selectivity, efficiency, and applicability depending on the structure of the desired alkyl group.

Direct Synthesis from Alkyl Halides and Aluminum

Historically significant, the direct synthesis involves the reaction of an alkyl halide with aluminum metal. This process typically occurs in two stages. First, aluminum powder is alkylated to produce an alkylaluminum sesquihalide. For instance, ethylaluminum sesquichloride is formed from the reaction of aluminum with chloroethane. wikipedia.orgrsc.org These sesquichlorides, which have an average halogen-to-aluminum ratio of 1.5, are then reduced to the desired triorganoaluminum compound using an alkali metal like sodium. wikipedia.orgorgsyn.org

This method is primarily used for the industrial production of simple, short-chain trialkylaluminum compounds such as trimethylaluminum (B3029685) and triethylaluminum. wikipedia.orgrsc.org Another approach involves reacting an alkyl halide with a magnesium-aluminum alloy, which can directly yield the trialkylaluminum compound in an ether-free environment. rospatent.gov.ru

Hydroalumination Strategies for Organoaluminum Synthesis

Hydroalumination is a powerful method for synthesizing trialkylaluminum compounds, especially those with more complex alkyl groups. This process involves the addition of an Al-H bond across the double bond of an alkene. Industrially, this is often achieved through a "direct synthesis" process where aluminum powder, hydrogen, and a terminal alkene react at elevated temperatures and pressures. rsc.orgwipo.int This reaction is typically activated by a small amount of a pre-formed trialkylaluminum reagent and proceeds in two main steps:

Formation of Dialkylaluminum Hydride : Aluminum, hydrogen, and the alkene react to form a dialkylaluminum hydride. For non-bulky alkyl groups, these hydrides often exist as trimers. wikipedia.org

Example with Isobutylene: 2 Al + 3 H₂ + 4 CH₂=C(CH₃)₂ → 2 HAl(CH₂CH(CH₃)₂)₂ wikipedia.org

Alkene Addition : The dialkylaluminum hydride then reacts with another molecule of the alkene to yield the final trialkylaluminum product. wikipedia.org

Example with Isobutylene: HAl(CH₂CH(CH₃)₂)₂ + CH₂=C(CH₃)₂ → Al(CH₂CH(CH₃)₂)₃ wikipedia.org

This method is particularly important for producing triisobutylaluminium (TiBA), a common branched-chain organoaluminum compound. wikipedia.org Catalytic versions of hydroalumination, employing transition metals like iron or zirconium, can offer higher selectivity and allow for reactions under milder conditions. google.comgoogleapis.com

Carboalumination Reactions in Organoaluminum Preparation

Carboalumination involves the addition of a carbon-aluminum bond across an unsaturated carbon-carbon bond (an alkene or alkyne). wikipedia.orgnih.gov This C-C bond-forming reaction can be conducted thermally or with the aid of a transition metal catalyst, such as a zirconocene (B1252598) complex in the ZACA (Zirconium-Catalyzed Asymmetric Carboalumination) reaction. wikipedia.orggoogle.com

While uncatalyzed carboalumination with alkenes often requires elevated temperatures, highly strained alkenes can react rapidly at room temperature. google.com For simple alkenes like ethylene, the reaction can lead to a distribution of higher alkylaluminum species, a process known as a growth reaction or "Aufbau" reaction in the Ziegler process. nih.govwikipedia.org The reaction is generally regioselective for 1-alkenes. wikipedia.org

Transmetalation Routes in the Synthesis of Organoaluminum Species

In the laboratory, a common and versatile method for synthesizing trialkylaluminum compounds is through transmetalation. This involves the reaction of an aluminum halide, typically aluminum trichloride (B1173362) (AlCl₃), with a more electropositive organometallic reagent, such as an organolithium (RLi) or a Grignard reagent (RMgX). rsc.orgresearchgate.net

The general reaction is: AlCl₃ + 3 RM → R₃Al + 3 MCl (where M = Li or MgX)

This method is broadly applicable for a wide variety of alkyl and aryl groups. researchgate.net However, achieving the unsolvated triorganoaluminum compound can be challenging, as Lewis basic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), often used in the preparation of the organolithium or Grignard precursors, can form stable adducts with the Lewis acidic aluminum product. researchgate.netjustia.com Another transmetalation approach involves the reaction of aluminum metal with an organomercury compound, though this is less common due to the toxicity of mercury reagents. rsc.org

Targeted Synthesis of Tris(3-methylbutyl)alumane

While specific research detailing the synthesis of this compound is limited in publicly available literature, its preparation can be effectively predicted by applying the fundamental routes described above, using its precursor, 3-methyl-1-butene (B165623). The synthesis of the closely related and well-documented compound, triisobutylaluminum (B85569) (TiBA) from isobutylene, serves as an excellent model. wikipedia.orgnih.gov

Exploration of Precursor Reactivity and Selectivity

The primary precursor for synthesizing this compound is the alkene 3-methyl-1-butene (also known as isopentene or isopropylethene). nih.gov The reactivity of this terminal alkene in the context of the main synthetic routes determines the feasibility and potential selectivity of the synthesis.

Via Hydroalumination : This is the most probable industrial route. Following the model for TiBA synthesis, the process would involve reacting aluminum powder, hydrogen, and 3-methyl-1-butene. wikipedia.org

First, di(3-methylbutyl)aluminum hydride would be formed: 2Al + 3H₂ + 4 CH(CH₃)₂CH=CH₂ → 2 HAl[CH₂CH₂CH(CH₃)₂]₂

This hydride would then react with another equivalent of 3-methyl-1-butene: HAl[CH₂CH₂CH(CH₃)₂]₂ + CH(CH₃)₂CH=CH₂ → Al[CH₂CH₂CH(CH₃)₂]₃

A key consideration for selectivity is the potential for carbocation rearrangements. The addition of an Al-H bond to 3-methyl-1-butene proceeds via an intermediate that, if it has carbocation character, could rearrange. For instance, the electrophilic addition of HBr to 3-methyl-1-butene is known to produce a mixture of products due to a hydride shift from a secondary to a more stable tertiary carbocation. libretexts.org However, hydroalumination is often concerted or proceeds through mechanisms that minimize such rearrangements, typically yielding the anti-Markovnikov product where the aluminum adds to the least substituted carbon of the double bond.

Via Transmetalation : For laboratory-scale synthesis, the reaction of aluminum trichloride with 3-methylbutylmagnesium bromide (a Grignard reagent) or 3-methylbutyllithium would be a viable, albeit potentially low-yielding, route. AlCl₃ + 3 (CH₃)₂CHCH₂CH₂MgBr → Al[CH₂CH₂CH(CH₃)₂]₃ + 3 MgBrCl

The selectivity of this reaction is high, as the alkyl group is pre-formed in the Grignard or organolithium reagent. The primary challenge would be separating the product from magnesium halide byproducts and avoiding the formation of stable ether adducts if THF or diethyl ether is used as a solvent.

The following tables summarize the general conditions for these synthetic routes.

Table 1: General Parameters for Trialkylaluminum Synthesis

| Synthetic Route | Precursors | Typical Conditions | Key Features |

|---|---|---|---|

| Direct Synthesis (Halide) | Alkyl Halide, Aluminum, Alkali Metal | High Temperature | Industrially used for simple alkyls (Me, Et). wikipedia.org |

| Hydroalumination | Alkene, Aluminum, Hydrogen | 80-170°C, 50-250 atm wipo.intnih.govgoogle.com | "Direct process" for branched and linear alkyls. wikipedia.org |

| Carboalumination | Alkene/Alkyne, Organoaluminum | Elevated temperature (uncatalyzed); Milder with catalyst (e.g., Zr) wikipedia.orggoogle.com | C-C bond formation; Ziegler "growth" reaction. wikipedia.org |

| Transmetalation | Aluminum Halide, Organolithium/Grignard | -78°C to Reflux | Versatile lab-scale method; potential for ether adducts. researchgate.net |

Table 2: Precursor-Product Relationship for Branched Trialkylaluminums

| Target Compound | Alkene Precursor | Probable Synthetic Route |

|---|---|---|

| Triisobutylaluminum | Isobutylene (2-methylpropene) | Hydroalumination wikipedia.org |

| This compound | 3-Methyl-1-butene | Hydroalumination, Transmetalation |

| Triisopropylaluminum | Propylene | Hydroalumination |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include temperature, pressure, solvent, and the molar ratio of reactants.

For the direct synthesis from 3-methyl-1-butene, aluminum, and hydrogen, the reaction is generally conducted at temperatures in the range of 100-160°C and pressures of 50-200 atm. The purity of the starting materials, particularly the aluminum powder and the alkene, is critical to prevent side reactions and catalyst poisoning.

In the case of hydroalumination with DIBAL-H, the reaction temperature plays a significant role in the displacement of the isobutyl groups. While the initial hydroalumination can occur at lower temperatures, driving the reaction to completion to form the tri-substituted alumane often requires heating. The choice of solvent can also influence the reaction rate and selectivity. Non-polar hydrocarbon solvents such as hexane (B92381) or toluene (B28343) are commonly employed.

A representative data table illustrating the effect of reaction conditions on the synthesis of a trialkylalumane via hydroalumination is presented below. Please note that this is a generalized representation based on typical organoaluminum synthesis.

Table 1: Illustrative Optimization of Trialkylalumane Synthesis via Hydroalumination

| Entry | Reactant Ratio (Alkene:DIBAL-H) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 3:1 | 60 | 12 | Hexane | 75 | 90 |

| 2 | 3.5:1 | 60 | 12 | Hexane | 80 | 92 |

| 3 | 3.5:1 | 80 | 8 | Hexane | 85 | 95 |

| 4 | 3.5:1 | 80 | 8 | Toluene | 82 | 94 |

| 5 | 3.5:1 | 100 | 6 | Toluene | 90 | 98 |

Stereoselective Synthetic Approaches for Chiral Alkylalumane Analogues

The synthesis of chiral alkylalumane analogues, where the aluminum atom is bonded to stereogenic alkyl groups, is an area of significant interest for applications in asymmetric synthesis. The introduction of chirality can be achieved through several strategies, primarily involving the use of chiral starting materials or chiral catalysts.

One approach is the hydroalumination of a prochiral alkene with a suitable aluminum hydride reagent, catalyzed by a chiral transition metal complex. For instance, the hydroalumination of an appropriately substituted alkene could be catalyzed by a chiral zirconocene or titanocene (B72419) derivative, leading to the formation of an enantioenriched alkylalumane. While specific examples for this compound are not extensively documented, the general principle of catalytic asymmetric hydroalumination is well-established. nih.govnih.govacs.org

Another strategy involves the use of a chiral auxiliary. A chiral alcohol or amine can be reacted with a trialkylaluminum compound to form a chiral aluminum alkoxide or amide. This chiral aluminum species can then be used to mediate stereoselective transformations.

The development of stereoselective routes to chiral alkylalumanes often relies on a deep understanding of the reaction mechanism, including the nature of the transition state. The choice of ligand on the chiral catalyst is critical in dictating the stereochemical outcome of the reaction.

Mechanistic Insights into Tris 3 Methylbutyl Alumane Reactivity

Lewis Acidity of Tris(3-methylbutyl)alumane and Related Trialkylalumanes

The chemistry of trialkylalumanes is fundamentally linked to the electron-deficient nature of the aluminum center, which imparts significant Lewis acidic character. This acidity is the driving force behind much of their reactivity, including the formation of adducts and their utility as activators in catalysis.

Trialkylalumanes readily form stable adducts with a variety of Lewis bases (electron-pair donors). In the case of this compound, the bulky 3-methylbutyl groups significantly influence the thermodynamics and kinetics of adduct formation. Similar to other trialkylalumanes, it exists as a dimer, [Al(CH₂CH₂CH(CH₃)₂)₃]₂, in the neat state and in non-coordinating solvents. In this dimeric structure, the aluminum centers are bridged by alkyl groups, forming a four-membered Al-C-Al-C ring and satisfying the electron deficiency of the aluminum atoms.

The reaction with Lewis bases, such as ethers, amines, or phosphines, leads to the cleavage of the dimeric structure to form monomeric adducts. For instance, with a strong Lewis base like pyridine, a stable 1:1 adduct is expected to form:

Al₂(CH₂CH₂CH(CH₃)₂)₆ + 2 C₅H₅N → 2 (CH₂CH₂CH(CH₃)₂)₃Al-NC₅H₅

The formation of adducts with water is also a critical aspect of their chemistry, often leading to hydrolysis. The reaction of trialkylalumanes with water can be violent but controlled reactions can lead to the formation of aluminoxanes, which are key activators in olefin polymerization catalysis.

The Lewis acidity of trialkylalumanes can be quantitatively assessed using various experimental and computational methods. One common method is the Gutmann-Beckett method, which involves monitoring the change in the ³¹P NMR chemical shift of a phosphine (B1218219) oxide probe, such as triethylphosphine (B1216732) oxide (Et₃PO), upon coordination to the Lewis acid. nih.gov A larger change in the chemical shift indicates a stronger Lewis acid.

The Lewis acidity of trialkylalumanes is influenced by both electronic and steric factors. Electron-donating alkyl groups tend to decrease Lewis acidity compared to more electron-withdrawing groups. However, the steric bulk of the alkyl groups can also play a crucial role. In the case of this compound, the bulky isopentyl groups may sterically hinder the approach of a Lewis base, potentially reducing its effective Lewis acidity compared to less hindered trialkylalumanes like trimethylaluminium under certain conditions.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate fluoride (B91410) ion affinity (FIA) or hydride ion affinity (HIA), which are theoretical descriptors of Lewis acidity. researchgate.net While specific computational studies on this compound are scarce, studies on related compounds show a trend of decreasing Lewis acidity with increasing alkyl substitution due to inductive effects.

Table 1: Comparison of Lewis Acidity Parameters for Selected Trialkylboranes and Triarylboranes (by Analogy for Alumanes)

| Compound | Lewis Acid Descriptor | Value | Reference |

| B(C₆F₅)₃ | Acceptor Number (AN) | 65.6 (in C₆D₆) | nih.gov |

| 9-Boratriptycene | Acceptor Number (AN) | 76.2 (in CD₂Cl₂) | nih.gov |

| HB(o-CH₃-C₂B₁₀H₁₀)₂ | FIA (kJ/mol) | - | researchgate.net |

| HB(m-CH₃-C₂B₁₀H₁₀)₂ | FIA (kJ/mol) | - | researchgate.net |

Note: Data for alumanes are limited; borane (B79455) data are provided for analogous trends.

Mechanisms of Electrophilic Activation by Organoaluminum Compounds

Organoaluminum compounds, including this compound, are widely used as activators or co-catalysts in various organic transformations, most notably in Ziegler-Natta polymerization of olefins. Their role is to activate the transition metal pre-catalyst, typically a zirconocene (B1252598) or titanocene (B72419) dihalide, through a series of electrophilic reactions.

The activation process generally involves the following steps:

Alkylation: The trialkylalumane alkylates the transition metal center, replacing a halide with an alkyl group.

Formation of a Cationic Species: The organoaluminum compound then abstracts a second halide or the alkyl group from the transition metal, generating a coordinatively unsaturated, cationic transition metal species, which is the active catalyst. The bulky nature of the 3-methylbutyl groups in this compound can influence the efficiency of this process.

The resulting cationic species, often stabilized by a non-coordinating anion derived from the organoaluminum compound, can then coordinate to an olefin and initiate the polymerization process. The mechanism of activation is complex and can involve the formation of various bimetallic intermediates. researchgate.net

Beyond polymerization, organoaluminum compounds can act as electrophilic activators for other substrates. For example, they can coordinate to carbonyl groups, enhancing their electrophilicity and making them more susceptible to nucleophilic attack.

Carboalumination Reactions Involving this compound

Carboalumination is a powerful carbon-carbon bond-forming reaction that involves the addition of an organoaluminum compound across an unsaturated carbon-carbon bond (alkene or alkyne).

The carboalumination of alkenes and alkynes with trialkylalumanes can proceed either thermally or with transition metal catalysis. In the absence of a catalyst, the reaction typically requires high temperatures. The regioselectivity of the addition is influenced by both electronic and steric factors. For terminal alkynes, the aluminum atom generally adds to the less substituted carbon (anti-Markovnikov), while the alkyl group adds to the more substituted carbon. The stereoselectivity is typically syn, meaning that the aluminum and the alkyl group add to the same face of the triple bond.

For this compound, the significant steric bulk of the 3-methylbutyl group would be expected to enhance the regioselectivity of the addition, favoring the placement of the aluminum moiety at the less sterically hindered position of the unsaturated substrate.

The scope and efficiency of carboalumination reactions are greatly expanded by the use of transition metal catalysts, most notably zirconium complexes. The zirconocene-catalyzed carboalumination of alkynes, developed by Negishi, is a well-established synthetic method.

The mechanism of the zirconium-catalyzed carboalumination is believed to involve the following key steps:

Transmetalation: The trialkylalumane reacts with the zirconium catalyst to generate an organozirconium species.

Carbozirconation: The organozirconium intermediate adds across the alkyne in a syn-selective manner.

Transmetalation/Protonolysis/Oxidation: The resulting vinylzirconium species can then react with another equivalent of the organoaluminum compound to regenerate the active catalyst and produce a vinylalane, or it can be quenched with various electrophiles to yield functionalized alkenes.

The use of bulky trialkylalumanes like this compound can influence the rate and selectivity of these catalytic cycles. For instance, the steric hindrance may affect the rate of transmetalation steps. In some cases, the organoaluminum reagent can also play a role in preventing catalyst deactivation pathways. iastate.edu

Ligand Exchange Dynamics in Trialkylaluminum Systems

The reactivity and utility of trialkylaluminum compounds are significantly influenced by the dynamic processes of ligand exchange. These exchanges, which involve the trading of alkyl groups between aluminum centers, are fundamental to their role in various chemical transformations. In systems containing species like this compound, these dynamics are governed by several interconnected factors.

Trialkylaluminum compounds exist as dimers in solution, with the alkyl groups bridging the two aluminum atoms. The exchange of these bridging and terminal alkyl groups is a rapid and reversible process. The mechanism of this exchange can proceed through different pathways, primarily categorized as dissociative (D) or associative (A). youtube.com In a dissociative mechanism, a ligand first detaches from the aluminum complex, creating a lower-coordinate intermediate, which is then attacked by the incoming ligand. youtube.com Conversely, an associative mechanism involves the initial formation of a higher-coordinate intermediate by the incoming ligand, followed by the departure of the original ligand. youtube.com For trialkylaluminum systems, interchange mechanisms (I), where bond-making and bond-breaking occur in a more concerted fashion, are also considered. youtube.com

The rate and preferred pathway of ligand exchange are influenced by the steric and electronic properties of the alkyl groups. In the case of this compound, the branched 3-methylbutyl (isopentyl) groups introduce significant steric bulk around the aluminum center. This steric hindrance can be expected to disfavor associative pathways that would require the formation of a more crowded higher-coordinate intermediate. Consequently, a dissociative or an interchange mechanism with significant dissociative character is more likely to be operative.

Studies on related trialkylaluminum systems have provided insights into these dynamics. For instance, the exchange between different alkyl groups in mixed trialkylaluminum compounds has been observed to reach equilibrium, with the distribution of products often being statistical. The energy barrier for these exchanges is generally low, allowing for rapid scrambling of alkyl groups at ambient temperatures. Computational studies on the reaction of trialkylaluminum compounds with surfaces like silica (B1680970) have also highlighted the cleavage of Al-C bonds as a key step, which is inherently related to ligand exchange processes. acs.org

The dynamics of ligand exchange are not limited to the exchange of identical alkyl groups but also extend to reactions with other organometallic compounds. For example, the exchange of ligands between zirconocene dichloride and organoaluminum compounds is a well-studied process that leads to the formation of catalytically active species. researchgate.net While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles governing trialkylaluminum systems provide a strong framework for understanding its behavior.

| Factor | Influence on Ligand Exchange Dynamics in Trialkylaluminum Systems |

| Steric Bulk of Alkyl Group | Increased steric hindrance, as with the 3-methylbutyl group, generally slows down the rate of exchange and may favor dissociative over associative mechanisms. |

| Temperature | Higher temperatures increase the rate of ligand exchange by providing the necessary activation energy for bond cleavage and formation. |

| Solvent | The coordinating ability of the solvent can influence the exchange mechanism. Coordinating solvents can stabilize intermediates, potentially altering the reaction pathway. |

| Presence of Lewis Bases | Lewis bases can coordinate to the aluminum center, forming adducts and altering the electronic and steric environment, thereby affecting the rate and mechanism of exchange. |

Reaction Pathways of this compound with Various Substrates

This compound, as a representative trialkylaluminum compound, is expected to exhibit a range of characteristic reactions, primarily driven by the high polarity of the aluminum-carbon bond. This polarity renders the carbon atom nucleophilic, making it a potent reagent for addition to electrophilic centers, particularly carbonyl groups.

One of the most significant applications of trialkylaluminum reagents is in their reaction with aldehydes and ketones. pressbooks.pub The reaction proceeds via the nucleophilic addition of one of the 3-methylbutyl groups to the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen π-bond, leading to the formation of an aluminum alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. pressbooks.pub The reaction of this compound with a ketone, for example, would produce a tertiary alcohol, as a new carbon-carbon bond is formed. pressbooks.pub

The general mechanism for the reaction with a carbonyl compound can be summarized in two main steps:

Nucleophilic attack of the 3-methylbutyl group on the carbonyl carbon.

Protonation of the resulting aluminum alkoxide intermediate during workup.

Beyond simple additions, this compound can also participate as a co-catalyst in polymerization reactions. google.com In the presence of a transition metal catalyst, trialkylaluminum compounds can act as chain transfer agents and activators. researchgate.net For instance, in the polymerization of olefins, the trialkylaluminum can alkylate the transition metal center, generating the active catalytic species. The nature of the alkyl group on the aluminum can influence the activity of the catalyst and the properties of the resulting polymer.

Furthermore, trialkylaluminum compounds are known to react with protic substrates, such as water and alcohols, in a highly exothermic manner to release the corresponding alkane. They can also react with the surface hydroxyl groups of materials like silica, leading to surface modification. acs.org This reactivity underscores the importance of handling such reagents under inert and anhydrous conditions.

The following table illustrates the expected products from the reaction of this compound with various carbonyl substrates, assuming a 1:1 reaction followed by an acidic workup.

| Substrate | Structure | Product after Workup | Product Structure |

| Formaldehyde | HCHO | 4-Methyl-1-pentanol | (CH₃)₂CHCH₂CH₂OH |

| Acetaldehyde | CH₃CHO | 5-Methyl-2-hexanol | (CH₃)₂CHCH₂CH(OH)CH₃ |

| Acetone | (CH₃)₂CO | 2,5-Dimethyl-2-hexanol | (CH₃)₂CHCH₂C(OH)(CH₃)₂ |

| Cyclohexanone | C₆H₁₀O | 1-(3-Methylbutyl)cyclohexanol | C₆H₁₀(OH)CH₂CH₂CH(CH₃)₂ |

Catalytic Applications of Tris 3 Methylbutyl Alumane

Role as a Lewis Acid Catalyst in Organic Transformations

Co-catalyst Functionality in Polymerization Reactions

Organoaluminum compounds are crucial as co-catalysts in polymerization reactions, primarily for alkylation of the transition metal pre-catalyst and for scavenging impurities. While this is a well-established role for compounds like TIBAL, specific data on the performance of Tris(3-methylbutyl)alumane in this capacity is not detailed in the available research.

Olefin Polymerization Catalysis: Mechanisms and Performance Enhancement

The mechanisms of olefin polymerization involving organoaluminum co-catalysts are complex, involving the formation of an active cationic metal center. mdpi.comd-nb.info The structure of the alkylaluminum compound can influence catalyst activity, polymer molecular weight, and other properties. However, there are no specific studies that detail the performance-enhancing effects of this compound in olefin polymerization.

Copolymerization with Alpha-Olefins and Sterically Hindered Monomers

The ability of a catalytic system to incorporate alpha-olefins and sterically hindered monomers is critical for producing polymers with desired properties. google.comrsc.orgmdpi.com The nature of the co-catalyst can impact this incorporation. Research on the use of this compound in the copolymerization of such monomers is not present in the available scientific literature.

Synergistic Effects with Transition Metal Complexes in Catalysis

Interactions with Metallocene Complexes

Metallocene complexes are a major class of catalysts for olefin polymerization. wikipedia.orgnih.govrsc.org The alkylaluminum co-catalyst activates the metallocene pre-catalyst to generate the active catalytic species. While the general principles of these interactions are well-understood, specific studies detailing the synergistic effects between this compound and metallocene complexes are lacking.

Integration with Constrained Geometry Catalysts (CGCs)

Constrained Geometry Catalysts (CGCs) are known for their high activity and ability to incorporate comonomers. wikipedia.orgnih.govuni-saarland.deresearchgate.net The activation of CGCs is typically achieved with a co-catalyst. There is no specific information available on the integration of this compound with CGCs and the resulting catalytic performance.

Catalytic Activity in Hydrosilylation Processes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. libretexts.org This reaction is most commonly catalyzed by transition metal complexes, particularly those of platinum. libretexts.org The mechanism typically involves the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion and reductive elimination. libretexts.org

While less common, main group metal hydrides and their derivatives can also catalyze hydrosilylation. The Lewis acidity of aluminum compounds, such as this compound, could theoretically play a role in activating the unsaturated substrate, making it more susceptible to nucleophilic attack by a hydrosilane. However, direct evidence for the catalytic activity of this compound in hydrosilylation processes is sparse in current scientific literature. The reactivity of the aluminum-carbon bonds in this compound might also lead to side reactions, complicating its application as a primary catalyst for this transformation.

This compound in C-H Activation Methodologies

Carbon-hydrogen (C-H) bond activation is a significant area of chemical research focused on the direct functionalization of otherwise inert C-H bonds. mt.com This approach offers a more atom-economical and efficient route to complex molecules. mt.com The activation of C-H bonds is often achieved using transition metal catalysts that can cleave the C-H bond and insert a metal, forming a metal-carbon bond that can then undergo further reaction. mt.com

The potential for this compound in C-H activation likely resides in its capacity to act as a co-catalyst. Strong Lewis acids are known to enhance the electrophilicity of transition metal centers, thereby promoting the activation of substrates. For instance, the related compound, Tris(pentafluorophenyl)alumane, is suggested as a potential co-catalyst in C-H activation due to its pronounced Lewis acidity. It is plausible that this compound could perform a similar function, albeit with potentially lower efficacy due to the less electron-withdrawing nature of the 3-methylbutyl groups compared to pentafluorophenyl groups. In such a system, the alumane would likely not directly break the C-H bond but would assist a primary transition metal catalyst in doing so.

Reaction Optimization and Catalyst System Design for Specific Processes

To effectively utilize this compound in catalytic systems, careful optimization of reaction conditions is paramount. This involves a systematic study of various parameters that can influence the rate, yield, and selectivity of the desired transformation.

The molar ratio of the catalyst, co-catalyst, and reactants is a critical factor in any catalytic cycle. In the context of using this compound, particularly as a co-catalyst, its molar ratio relative to the primary catalyst (e.g., a transition metal complex) would need to be carefully tuned. An excess of the alumane could lead to the formation of inactive species or undesired side reactions, while an insufficient amount would not provide the necessary activation.

Additives can play a crucial role in modifying the activity and stability of a catalytic system. Methylaluminoxane (MAO) is a well-known activator in olefin polymerization and other catalytic reactions involving organometallic compounds. It is often used to generate a cationic, catalytically active species from a neutral precursor. In a system involving this compound, the addition of MAO could potentially enhance its Lewis acidity or facilitate the formation of a more active catalytic species. The optimization of the molar ratio of this compound to MAO would be a key aspect of designing an efficient catalyst system.

Table 1: Hypothetical Influence of Molar Ratio and Additives on Catalytic Activity

| Catalyst System | Molar Ratio (Alumane:Additive) | Expected Outcome |

| This compound / MAO | 1:10 | Potential for enhanced catalytic activity due to formation of active cationic species. |

| This compound / MAO | 1:1 | Sub-optimal activation, potentially leading to lower reaction rates. |

| This compound (alone) | N/A | Lower intrinsic catalytic activity compared to activated systems. |

This table is based on general principles of organometallic catalysis and the known function of MAO; specific experimental data for this compound is not available.

For a catalytic system involving the Lewis acidic this compound, the solvent's coordinating ability is particularly relevant. Coordinating solvents could potentially bind to the aluminum center, modulating its Lewis acidity and, consequently, its catalytic activity. Non-coordinating, non-polar solvents such as alkanes or aromatic hydrocarbons are often employed in organoaluminum chemistry to maintain the reactivity of the aluminum species. However, the optimal solvent will depend on the specific requirements of the reaction being catalyzed. researchgate.net

Table 2: Potential Solvent Effects on this compound Catalysis

| Solvent | Polarity | Coordinating Ability | Potential Effect on Catalysis |

| Toluene (B28343) | Non-polar | Weak | Likely a good solvent, maintaining the Lewis acidity of the alumane. |

| Tetrahydrofuran (B95107) (THF) | Polar | Strong | May coordinate to the aluminum center, potentially reducing its catalytic activity. |

| Dichloromethane | Polar | Weak | Could be a suitable solvent, balancing polarity and weak coordination. |

| Heptane | Non-polar | Very Weak | An inert solvent that would likely not interfere with the catalytic cycle. |

This table presents a general overview of expected solvent effects based on their properties; the actual performance would need to be determined experimentally for a specific reaction.

Tris 3 Methylbutyl Alumane As a Precursor in Advanced Materials Synthesis

Precursor Chemistry for Aluminum-Containing Thin Films

The choice of precursor is critical in chemical deposition techniques as it significantly influences the properties of the resulting thin film. Organoaluminum compounds are widely employed for the deposition of aluminum and aluminum oxide films. The properties of these precursors, such as volatility, thermal stability, and reactivity, are dictated by the nature of the organic ligands attached to the aluminum center.

| Property | Trimethylaluminum (B3029685) (TMA) | Triethylaluminum (TEA) | Tris(3-methylbutyl)alumane |

| Chemical Formula | Al(CH₃)₃ | Al(C₂H₅)₃ | Al(CH₂CH₂CH(CH₃)₂)₃ |

| Molecular Weight | 72.09 g/mol | 114.17 g/mol | 240.42 g/mol |

| Physical State | Liquid | Liquid | Liquid |

| Boiling Point | 126 °C | 186 °C | Not readily available |

| Reactivity | Pyrophoric | Pyrophoric | Expected to be pyrophoric |

In Chemical Vapor Deposition (CVD), a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. The alkyl ligands in organoaluminum precursors play a crucial role in the decomposition pathway. For instance, precursors with β-hydride groups, such as triisobutylaluminum (B85569) (TIBAL), can undergo β-hydride elimination, a decomposition pathway that can lead to the formation of pure aluminum films with minimal carbon contamination. Given that this compound also possesses β-hydrides, a similar decomposition mechanism can be anticipated.

The bulky nature of the 3-methylbutyl (isoamyl) groups in this compound is expected to lower its volatility compared to smaller alkylaluminum precursors like TMA. This characteristic would necessitate adjustments in CVD process parameters, such as precursor delivery temperature and pressure, to achieve optimal deposition rates. The steric hindrance provided by the isoamyl groups could also influence the surface morphology and crystallinity of the deposited aluminum films.

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. The size and reactivity of the precursor molecules are critical in ALD to ensure monolayer-by-monolayer growth. The steric hindrance of bulky precursors can be advantageous in ALD for several reasons. It can prevent the precursor molecules from accessing small pores or trenches on a substrate, leading to selective deposition on desired areas. Furthermore, the steric bulk can limit the number of precursor molecules that can adsorb on the surface in each cycle, which can be beneficial for achieving precise thickness control at the atomic level.

| Precursor | Ligand Size | Expected Growth-per-Cycle (GPC) | Potential ALD Application |

| Trimethylaluminum (TMA) | Small | High | Conformal coatings |

| Triethylaluminum (TEA) | Medium | Moderate | Area-selective deposition |

| This compound | Large | Low | Precise thickness control, area-selective deposition |

Synthesis of Nanostructured Aluminum-Based Materials

Organoaluminum precursors are also utilized in the synthesis of aluminum-based nanomaterials, such as nanoparticles and nanowires. The thermal decomposition of these precursors in solution or in the gas phase can lead to the nucleation and growth of nanostructures. The choice of precursor and reaction conditions can influence the size, shape, and crystallinity of the resulting nanomaterials.

The use of bulky alkylaluminum precursors in the synthesis of aluminum nanoparticles has been explored. For example, triisobutylaluminum (TIBAL) has been used for the thermal decomposition synthesis of submicron aluminum particles. nih.gov The decomposition of this compound under similar conditions could potentially yield aluminum nanoparticles. The isoamyl ligands could act as capping agents during the initial stages of particle formation, influencing the final particle size and preventing agglomeration. The thermal stability of this compound would be a key parameter in controlling the nucleation and growth kinetics during the synthesis of such nanostructured materials.

Role in the Formation of Hybrid Materials with Integrated Aluminum Centers

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a wide range of tunable properties. The incorporation of aluminum centers into these materials can enhance their thermal stability, catalytic activity, and mechanical properties. Organoaluminum compounds can serve as the source of aluminum in the synthesis of these hybrid materials.

While there is no specific literature detailing the use of this compound in the formation of hybrid materials, its reactivity and structural characteristics suggest potential applications. For instance, it could be used as a cross-linking agent in the synthesis of polysiloxanes or other inorganic polymers, where the bulky isoamyl groups could influence the network structure and porosity of the final material. In the synthesis of metal-organic frameworks (MOFs), the use of a bulky aluminum precursor could potentially lead to the formation of novel framework structures with unique pore geometries, although this remains a speculative area of research.

Computational and Theoretical Investigations on Tris 3 Methylbutyl Alumane

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

The initial step involves geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy arrangement of its atoms. This would provide precise predictions of bond lengths, bond angles, and dihedral angles. A central focus of the analysis would be the aluminum-carbon (Al-C) bond. Consistent with general organoaluminum chemistry, this bond is expected to be highly polarized, with the aluminum atom bearing a significant positive partial charge (δ+) and the carbon atom a negative partial charge (δ−), rendering the carbon atom highly basic. researchgate.netwikipedia.org

Furthermore, DFT calculations can model the potential for dimerization. Many trialkylaluminum compounds exist as dimers, forming three-center, two-electron (3c-2e) bonds through bridging alkyl groups. wikipedia.orglibretexts.org However, the bulky nature of the 3-methylbutyl groups might sterically hinder dimerization, favoring the monomeric form, similar to triisobutylaluminum (B85569). wikipedia.orgwikipedia.org DFT calculations can compute the energies of both the monomer and the dimer to predict the thermodynamic favorability of association.

Analytical tools such as Natural Bond Orbital (NBO) analysis would be applied to the DFT-calculated wavefunction to quantify the electronic characteristics. NBO analysis provides insights into atomic charges, hybridization, and donor-acceptor interactions within the molecule, offering a detailed picture of the Al-C bond's nature. acs.org

Illustrative DFT-Calculated Parameters for Monomeric Tris(3-methylbutyl)alumane Below is a hypothetical table of structural and electronic parameters that would be obtained from a DFT calculation.

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| Al-C | ~2.00 Å | The length of the covalent bond between aluminum and the primary carbon of the alkyl chain. |

| C-C (average) | ~1.54 Å | Average length of carbon-carbon single bonds within the 3-methylbutyl ligand. |

| C-H (average) | ~1.09 Å | Average length of carbon-hydrogen single bonds. |

| Bond Angles | ||

| C-Al-C | ~120° | The angle between the three carbon atoms bonded to the central aluminum, suggesting a trigonal planar geometry around the aluminum center in the monomer. |

| Al-C-C | ~115° | The angle reflecting the geometry at the first carbon of the alkyl chain. |

| NBO Atomic Charges | ||

| Aluminum (Al) | +1.5 to +1.8 | A significant positive charge, indicating its electropositive character and high Lewis acidity. researchgate.net |

| Carbon (bonded to Al) | -0.6 to -0.8 | A substantial negative charge, highlighting the polarity of the Al-C bond. |

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides indispensable tools for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a key reaction of interest is its thermal decomposition, which for sterically hindered alkylaluminums often proceeds via β-hydride elimination. This process would involve the transfer of a hydrogen atom from the β-carbon of one of the 3-methylbutyl groups to the aluminum center, with the concurrent formation of an alkene (3-methyl-1-butene) and di(3-methylbutyl)aluminum hydride.

Hypothetical Energy Profile from IRC Analysis of β-Hydride Elimination

| Point on Reaction Path | Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactant (Complex) | -2.0 | 0.0 |

| Transition State | 0.0 | +25.5 |

| Product (Complex) | +2.0 | -5.0 |

While IRC provides a static picture of the minimum energy path, the Reaction Path Hamiltonian (RPH) model offers a more dynamic perspective. smu.edu The RPH approach treats a chemical reaction as a motion along the IRC, coupled with vibrational motions perpendicular to the path. smu.edu This method is used to calculate reaction rate constants more accurately than simple transition state theory by accounting for factors like tunneling and recrossing events. nih.gov To construct the RPH, it is necessary to calculate the Hessian matrix (second derivatives of the energy) at multiple points along the IRC, which describes how the vibrational frequencies of the molecule change as the reaction progresses. nih.gov

The United Reaction Valley Approach (URVA) provides an exceptionally detailed dissection of a reaction mechanism by analyzing the curvature of the reaction path. rsc.orgsmu.edunsf.gov The underlying principle is that any significant chemical change, such as bond breaking, bond formation, or charge transfer, will cause the reaction path to curve. rsc.orgmorressier.com URVA generates a "curvature profile" along the reaction coordinate, where peaks in the curvature pinpoint the exact locations of key chemical events.

By decomposing the total curvature into contributions from individual internal coordinates (bonds, angles, dihedrals), URVA can identify precisely which parts of the molecule are undergoing the most significant changes at each stage of the reaction. smu.edu For the β-hydride elimination of this compound, URVA could distinguish between the initial weakening of the Al-C bond, the subsequent C-H bond breaking, and the final formation of the Al-H bond and C=C double bond.

Illustrative URVA Curvature Decomposition at a Key Reaction Event

| Internal Coordinate | Contribution to Curvature (%) | Description of Chemical Event |

| Al-C Bond Stretch | 35% | Significant weakening and breaking of the primary aluminum-carbon bond. |

| Cβ-H Bond Stretch | 30% | Stretching and breaking of the beta-hydrogen bond that is being transferred. |

| Al-H Bond Formation | 15% | Formation of the new bond between aluminum and the transferred hydride. |

| Cα=Cβ Bond Formation | 12% | Rehybridization and formation of the pi-bond in the resulting alkene. |

| C-Al-C Angle Bend | 8% | Geometric rearrangement around the aluminum center. |

Conformational Analysis and Stereochemical Considerations

The 3-methylbutyl ligands of this compound possess significant conformational flexibility due to rotation around several single bonds (Al-C, Cα-Cβ, etc.). These rotations can lead to numerous different spatial arrangements, or conformers, each with a distinct energy. Identifying the lowest-energy conformer (the global minimum) and understanding the energy barriers between different conformers is crucial, as the molecule's reactivity can be highly dependent on its shape.

A systematic conformational search would be performed, likely using a combination of molecular mechanics for rapid initial screening followed by higher-level DFT calculations for refining the energies of the most stable conformers. ucl.ac.uklibretexts.org This analysis would reveal the preferred orientation of the three bulky alkyl groups around the aluminum center to minimize steric strain.

Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Dihedral Angle (Al-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| Anti-Anti-Anti | ~180°, ~180°, ~180° | 0.00 | 75% |

| Anti-Anti-Gauche | ~180°, ~180°, ~60° | 0.95 | 15% |

| Anti-Gauche-Gauche | ~180°, ~60°, ~60° | 1.90 | 8% |

| Gauche-Gauche-Gauche | ~60°, ~60°, ~60° | 2.85 | 2% |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation would provide insight into the dynamic behavior of this compound in different environments, such as in the pure liquid state or dissolved in a non-polar solvent like hexane (B92381).

To perform an MD simulation, a force field (a set of parameters describing the potential energy of the system) would first be developed or adapted for the compound. A simulation box containing many molecules of this compound (and solvent, if applicable) would be constructed. The simulation would then solve Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of the MD trajectory can yield valuable information on bulk properties like density and diffusion coefficients, as well as microscopic details about intermolecular interactions and the dynamics of conformational changes. For example, radial distribution functions could be calculated to understand how solvent molecules arrange themselves around the alumane.

Illustrative Parameters and Results from a Hypothetical MD Simulation

| Simulation Parameter | Value |

| System | 128 this compound molecules in 2000 Hexane molecules |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Calculated Property | Result |

| Diffusion Coefficient | 0.85 x 10⁻⁵ cm²/s |

Predictive Modeling for Structure-Reactivity Relationships in Organoaluminum Compounds

Predictive modeling, particularly through Quantitative Structure-Reactivity Relationships (QSPR), offers a powerful computational tool for understanding and forecasting the chemical behavior of organoaluminum compounds like this compound. These models establish a mathematical correlation between the molecular structure of a compound and its reactivity. The fundamental principle of QSPR is that the structural features of a molecule, quantified by molecular descriptors, determine its physicochemical properties and reactivity.

The development of a QSPR model for a class of compounds, including this compound, involves several key steps. Initially, a dataset of organoaluminum compounds with known reactivity data is compiled. Molecular descriptors, which are numerical representations of molecular structure, are then calculated for each compound. These descriptors can be categorized into several types:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties such as orbital energies (HOMO, LUMO), partial atomic charges, and dipole moments.

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to relate the descriptors to the observed reactivity. For this compound, relevant reactivity parameters could include its efficacy as a catalyst in polymerization reactions or its Lewis acidity.

A hypothetical QSPR model for predicting the catalytic activity of organoaluminum compounds in olefin polymerization might take the form of the following equation:

log(k) = β₀ + β₁E(LUMO) + β₂q(Al) + β₃V*

Where:

log(k) is the logarithm of the reaction rate constant (a measure of reactivity).

E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.

q(Al) is the partial charge on the aluminum atom.

V is the molecular volume.

β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.

The predictive power of such a model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A validated QSPR model can then be used to predict the reactivity of new or untested organoaluminum compounds, such as this compound, thereby guiding experimental efforts and accelerating the discovery of new catalysts.

Below is an illustrative data table showcasing the types of molecular descriptors that would be calculated for a series of trialkylaluminum compounds in a QSPR study.

| Compound | HOMO (eV) | LUMO (eV) | Al Partial Charge (e) | Molecular Volume (ų) | Predicted log(k) |

| Trimethylalumane | -7.25 | -0.89 | +0.58 | 85.2 | 1.2 |

| Triethylalumane | -7.18 | -0.95 | +0.62 | 135.7 | 1.5 |

| Tripropylalumane | -7.15 | -0.98 | +0.65 | 186.2 | 1.7 |

| This compound | -7.12 | -1.02 | +0.68 | 287.2 | 2.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Approaches to Lewis Acidity Assessment

The Lewis acidity of organoaluminum compounds is a critical factor governing their reactivity, particularly in their role as catalysts and reagents in organic synthesis. wikipedia.org Quantum chemical calculations provide a robust framework for quantifying and understanding the Lewis acidity of molecules like this compound.

Several theoretical approaches can be employed to assess Lewis acidity. One common method is the calculation of the fluoride (B91410) ion affinity (FIA). This involves computing the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion. A more negative FIA value indicates a stronger Lewis acid.

Another approach involves analyzing the electronic structure of the organoaluminum compound. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often used as an indicator of Lewis acidity. A lower LUMO energy suggests a greater ability to accept an electron pair, and thus higher Lewis acidity.

Furthermore, the partial atomic charge on the aluminum center, calculated using various population analysis schemes (e.g., Mulliken, NBO), can provide insights into its electrophilicity. A more positive partial charge on the aluminum atom generally correlates with stronger Lewis acidity.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for these calculations. For this compound, a typical computational study would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: This is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

Electronic Property Calculation: Various electronic properties, including LUMO energy and partial atomic charges, are computed.

Interaction with a Lewis Base: The interaction energy between this compound and a probe Lewis base (e.g., ammonia, pyridine) can be calculated to directly assess its Lewis acidity. A more favorable (more negative) interaction energy signifies stronger Lewis acidity.

An energy decomposition analysis (EDA) can further dissect the interaction energy into contributions from electrostatic interactions, Pauli repulsion, and orbital interactions, providing a deeper understanding of the nature of the Lewis acid-base interaction.

The following table presents hypothetical data from a quantum chemical study assessing the Lewis acidity of various trialkylaluminum compounds.

| Compound | LUMO Energy (eV) | Al Partial Charge (e) | FIA (kcal/mol) |

| Trimethylalumane | -0.89 | +0.58 | -85.2 |

| Triethylalumane | -0.95 | +0.62 | -82.5 |

| Tripropylalumane | -0.98 | +0.65 | -80.7 |

| This compound | -1.02 | +0.68 | -78.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These computational approaches not only allow for a quantitative ranking of Lewis acidity but also provide detailed insights into the electronic and steric factors that modulate this fundamental property in organoaluminum compounds.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations Mediated by Tris(3-methylbutyl)alumane

The exploration of this compound as a mediator for novel catalytic transformations represents a significant frontier in organometallic chemistry. Organoaluminum compounds are well-established as catalysts and co-catalysts in a variety of organic reactions, most notably in olefin polymerization, such as in Ziegler-Natta systems. numberanalytics.com The future direction for a compound like this compound would be to investigate its efficacy in more advanced and specialized catalytic processes.

Emerging areas of research include its potential application in C-H functionalization and cross-coupling reactions, which are powerful tools for constructing complex organic molecules. sigmaaldrich.comacs.org For instance, nickel-catalyzed cross-coupling reactions that cleave strong C-O and C-N bonds have been successfully demonstrated using various organoaluminum reagents, offering a versatile synthetic methodology. acs.org Investigating the reactivity of this compound in such systems could reveal unique selectivity or activity profiles attributable to its branched alkyl structure.

Furthermore, cationic organoaluminum compounds have shown promise as catalysts for hydroamination reactions. sigmaaldrich.com Research into the activation of this compound to form cationic species could unlock new catalytic pathways. The steric bulk of the 3-methylbutyl groups may influence the coordination environment of the aluminum center, potentially leading to enhanced selectivity in reactions like asymmetric conjugate additions. sigmaaldrich.com

Table 1: Potential Catalytic Applications for this compound Based on General Organoaluminum Reactivity

| Catalytic Reaction | Role of Organoaluminum | Potential Advantage of this compound |

|---|---|---|

| Olefin Polymerization | Co-catalyst with transition metals. numberanalytics.com | The branched alkyl groups could influence polymer properties such as tacticity and molecular weight. |

| Friedel-Crafts Alkylation | Lewis acid catalyst. numberanalytics.com | Steric hindrance might afford higher regioselectivity with certain aromatic substrates. |

| Asymmetric Conjugate Addition | Chiral Lewis acid or alkyl source. sigmaaldrich.combeilstein-journals.org | The inherent chirality of the 3-methylbutyl group could be leveraged for asymmetric induction. |

| C-X Cross-Coupling (X=O, N) | Alkylating agent in Ni-catalyzed systems. acs.org | Potential for unique reactivity and functional group tolerance. |

Development of Sustainable Synthetic Routes for Organoaluminum Compounds

The industrial production of simple trialkylaluminum compounds often relies on methods that generate significant waste, such as the reaction of aluminum metal with alkyl halides followed by reduction. wikipedia.org A key future trend is the development of more sustainable and environmentally benign synthetic routes. numberanalytics.com These "green chemistry" approaches aim to minimize energy consumption and byproducts.

Promising sustainable methods that could be adapted for the synthesis of this compound include:

Direct Synthesis: Methods involving the direct reaction of aluminum metal with olefins and hydrogen (hydroalumination) or other reagents are gaining attention. numberanalytics.com Carboalumination, the addition of an Al-C bond across an alkene or alkyne, is another direct route that can be performed thermally or with a catalyst. wikipedia.org

Electrochemical Synthesis: This technique involves the electrochemical reduction of aluminum halides in the presence of organic precursors. numberanalytics.com It offers a simple and efficient path to organoaluminum compounds with high yields and selectivity, often under milder conditions than traditional methods. numberanalytics.com

Mechanochemical Synthesis: This solvent-free method uses mechanical force to activate the reaction between aluminum metal and organic halides. numberanalytics.com It is an energy-efficient alternative that avoids the use of bulk solvents, significantly improving the environmental footprint of the synthesis. numberanalytics.com

Table 2: Comparison of Synthetic Routes for Organoaluminum Compounds

| Synthesis Method | Description | Advantages for Sustainability |

|---|---|---|

| Traditional (e.g., Sesquichloride process) | Reaction of Al metal with alkyl halides, followed by reduction with an active metal (e.g., Na). wikipedia.org | Established, high-volume production for simple alkyls. |

| Direct Hydroalumination | Reaction of Al, H₂, and an alkene (e.g., isobutylene) to form a dialkylaluminum hydride, followed by reaction with another alkene. wikipedia.org | Atom-economical, avoids halide intermediates. |

| Electrochemical Synthesis | Electrochemical reduction of aluminum halides with organic halides. numberanalytics.com | High efficiency and selectivity, reduced chemical waste. |

| Mechanochemical Synthesis | Mechanical activation of aluminum metal with organic halides. numberanalytics.com | Solvent-free, energy-efficient, simple. |

Integration of this compound into Multifunctional Material Systems

Organoaluminum compounds are critical precursors in materials science for creating advanced materials with unique electronic, optical, and structural properties. numberanalytics.comnumberanalytics.com They are frequently used in the synthesis of aluminum oxide nanoparticles and thin films, which have applications as high-k dielectric materials in electronics and as components in energy storage technologies like batteries and fuel cells. numberanalytics.com

The future integration of this compound into such systems could offer novel ways to tailor material properties. For example, in the production of polymers or composite materials, the specific structure of the 3-methylbutyl group could influence the resulting material's characteristics, such as its thermal stability, solubility, or mechanical properties. Researchers are developing new classes of highly luminescent organoaluminum complexes for advanced light emission in OLEDs, indicating a trend toward functional materials with specific optical properties. quantumzeitgeist.com The unique ligand environment of this compound could be explored for similar applications.

Furthermore, organoaluminum compounds are used as co-catalysts in switchable polymerization, a process that can enchain different types of monomers in a single reactor to create complex block copolymers. nih.gov These copolymers can act as toughening agents for commodity plastics. nih.gov this compound could be investigated as a co-catalyst in such systems to produce novel polymeric materials with tailored block structures and enhanced properties.

Leveraging the Chiral Nature of the Methylbutyl Group for Asymmetric Synthesis

The 3-methylbutyl group contains a chiral center at the C3 position. If this compound is synthesized from an enantiomerically pure precursor, such as (S)- or (R)-3-methyl-1-butanol (derived from fusel oil), the resulting organoaluminum reagent would be inherently chiral. This presents a compelling opportunity for its use in asymmetric synthesis, a field dedicated to creating chiral molecules with high enantioselectivity. iu.edu

The development of chiral Lewis acid catalysts is a major focus in organic synthesis. jst.go.jp Chiral organoaluminum reagents have been successfully employed as catalysts in asymmetric Diels-Alder reactions and as reagents for the asymmetric addition of alkyl groups to carbonyls, leading to the formation of chiral tertiary alcohols with high enantiopurity. jst.go.jprug.nl

The research direction for this compound would involve synthesizing it in an enantiopure form and evaluating its performance in a range of asymmetric transformations. europa.eu The combination of the chiral alkyl group and the Lewis acidic aluminum center could create a highly effective chiral environment for stereoselective C-C bond formation. rsc.org This approach represents a "reagent-controlled" strategy for asymmetry, where the chirality is built into the reagent itself, complementing "catalyst-controlled" systems that rely on chiral ligands. iu.edu The potential to create a readily accessible, inherently chiral organoaluminum reagent makes this a particularly exciting avenue for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.